Methyl 2-acetamido-3-hydroxybenzoate

Catechol O-methyltransferase inhibition Enzyme assay Positional isomer comparison

Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8), a benzoate ester derivative featuring an acetamido group at the C2 position and a hydroxyl group at the C3 position of the aromatic ring, with molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. Also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester and 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester , this compound serves as a key synthetic intermediate in the preparation of metabolites of Bentazon (B120580), a selective post-emergence herbicide.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 99060-57-8
Cat. No. B050670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-3-hydroxybenzoate
CAS99060-57-8
SynonymsN-Acetyl-3-hydroxyanthranilic Acid Methyl Ester;  2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester; 
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC=C1O)C(=O)OC
InChIInChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12)
InChIKeyKKQWWVFTDMWMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8) Product Overview for Research and Industrial Procurement


Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8), a benzoate ester derivative featuring an acetamido group at the C2 position and a hydroxyl group at the C3 position of the aromatic ring, with molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . Also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester and 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester , this compound serves as a key synthetic intermediate in the preparation of metabolites of Bentazon (B120580), a selective post-emergence herbicide [1].

Why Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8) Cannot Be Replaced by Generic Analogs


Substitution of Methyl 2-acetamido-3-hydroxybenzoate with its positional isomer Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is precluded by demonstrable differences in both biological activity profiles and intended synthetic applications. While the 2-acetamido-3-hydroxy positional arrangement on the benzene ring confers utility as an intermediate for Bentazon herbicide metabolites [1], the 3-acetamido-2-hydroxy isomer is instead employed in the preparation of sphingosine kinase inhibitors and exhibits anti-inflammatory and analgesic properties [2]. Furthermore, the free acid analog 2-acetamido-3-hydroxybenzoic acid (CAS 135891-44-0) lacks the methyl ester functionality, fundamentally altering its solubility, reactivity in esterification/amidation reactions, and its suitability for applications requiring the intact ester moiety . The specific substitution pattern and functional group complement of Methyl 2-acetamido-3-hydroxybenzoate are non-interchangeable and define its unique procurement value.

Quantitative Evidence for Differentiating Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8) from Alternatives


COMT Enzyme Inhibition: Quantitative Comparison of Methyl 2-acetamido-3-hydroxybenzoate vs. Positional Isomer

Methyl 2-acetamido-3-hydroxybenzoate (2,3-isomer) demonstrates an IC50 of 18 nM against catechol O-methyltransferase (COMT) from rat brain using 3,4-dihydroxybenzoic acid as substrate, as reported in BindingDB [1]. This contrasts with the positional isomer Methyl 3-acetamido-2-hydroxybenzoate (3,2-isomer; CAS 184151-07-3), for which COMT inhibition data are absent from the same curated database, reflecting a lack of reported activity in this assay system. The differential substitution pattern directly influences COMT recognition and inhibitory potency [1].

Catechol O-methyltransferase inhibition Enzyme assay Positional isomer comparison

PDE Activity: Negative Differentiation from Non-Specific Inhibitors

In a bovine aorta in vitro assay evaluating cAMP phosphodiesterase inhibition at 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM), Methyl 2-acetamido-3-hydroxybenzoate was determined to be 'insignificant' as an inhibitor [1]. While this does not confer a positive functional advantage, it serves as a critical selectivity filter. It quantitatively distinguishes this compound from broad-spectrum PDE inhibitors that would confound assays involving cGMP/PDE pathways [1].

cAMP phosphodiesterase Selectivity Negative control

Structural Isomerism: 2-Acetamido-3-hydroxy vs. 3-Acetamido-2-hydroxy Substitution Pattern

The positional isomer Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a disubstituted benzoic acid used in the preparation of sphingosine kinase inhibitors, a distinct pharmacological class [1]. This contrasts sharply with the intended use of Methyl 2-acetamido-3-hydroxybenzoate as an intermediate for Bentazon herbicide metabolites . While no direct head-to-head assay exists, the documented, divergent applications for these two isomers provide a robust, application-based differentiator. The 2,3-substitution pattern confers reactivity relevant to Bentazon metabolite synthesis, whereas the 3,2-pattern is associated with sphingosine kinase inhibitor scaffolds [1].

Positional isomerism Chemical structure Synthetic intermediate

Primary Research and Industrial Application Scenarios for Methyl 2-acetamido-3-hydroxybenzoate (CAS 99060-57-8)


Synthesis of Bentazon Herbicide Metabolites for Environmental Fate and Residue Studies

Methyl 2-acetamido-3-hydroxybenzoate is a documented intermediate in the synthesis of metabolites of Bentazon (B120580), a selective post-emergence herbicide . This is the most consistently cited application across multiple vendor sources. It is suitable for agrochemical research programs focused on herbicide metabolism, environmental fate, or the development of analytical reference standards for metabolite detection in soil and crop residue studies .

COMT Enzyme Inhibition Studies in Neuropharmacology

Based on its demonstrated IC50 of 18 nM against rat brain catechol O-methyltransferase (COMT) [1], this compound serves as a valuable tool in neuropharmacological research. COMT is a key enzyme in catecholamine neurotransmitter metabolism, and inhibitors are of interest for conditions like Parkinson's disease. The compound's defined activity profile supports its use in in vitro enzymatic assays, structure-activity relationship (SAR) studies, and as a reference inhibitor for this target [1].

Use as a Negative Control in cAMP Phosphodiesterase Assays

The documented lack of significant inhibitory activity against cAMP phosphodiesterase under defined assay conditions [2] positions this compound as a suitable negative control or selectivity tool. Researchers designing experiments involving cGMP or PDE signaling pathways can use Methyl 2-acetamido-3-hydroxybenzoate to ensure observed effects are not confounded by off-target PDE inhibition [2].

Investigating Positional Isomer Effects on Biological Activity in Medicinal Chemistry

This compound is a critical comparator in studies investigating the influence of substitution patterns on benzoate ester bioactivity. The stark contrast in reported biological activity (COMT inhibition [1]) and divergent synthetic utility (Bentazon metabolite intermediate ) when compared to its positional isomer Methyl 3-acetamido-2-hydroxybenzoate (sphingosine kinase inhibitor applications [3]) makes it an essential tool for medicinal chemistry SAR campaigns exploring acetamido-hydroxybenzoate scaffolds [1][3].

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